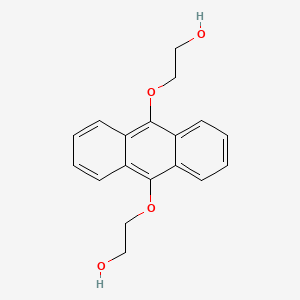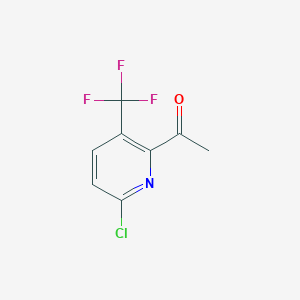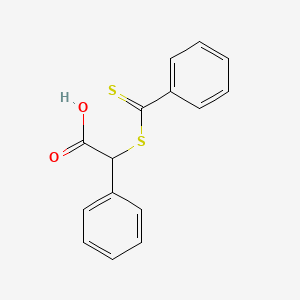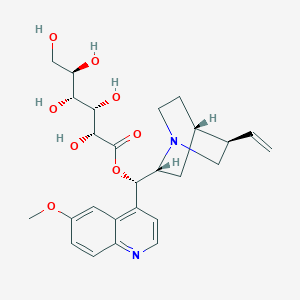
3,3'-((9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl)bis(azanediyl))dibutanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl)bis(azanediyl))dibutanal: is an organic compound characterized by its complex structure, which includes an anthracene core with two oxo groups and two butanal groups connected via azanediyl linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl)bis(azanediyl))dibutanal typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with anthracene, which undergoes oxidation to form 9,10-anthraquinone.
Formation of Azanediyl Linkages: The anthraquinone is then reacted with a diamine under controlled conditions to form the azanediyl linkages.
Addition of Butanal Groups: Finally, the compound is treated with butanal in the presence of a catalyst to attach the butanal groups.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and high-throughput screening of catalysts can be employed to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the anthracene core, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized anthracene derivatives, while reduction can produce hydroxylated compounds.
科学研究应用
Chemistry
In chemistry, 3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl)bis(azanediyl))dibutanal is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industry, the compound’s properties are leveraged in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用机制
The mechanism by which 3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl)bis(azanediyl))dibutanal exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The anthracene core can intercalate with DNA, while the azanediyl linkages and butanal groups can form hydrogen bonds with proteins, influencing their activity and function.
相似化合物的比较
Similar Compounds
9,10-Anthraquinone: Shares the anthracene core but lacks the azanediyl and butanal groups.
1,5-Diaminoanthraquinone: Contains the azanediyl linkages but without the butanal groups.
3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))dibutanal: Similar structure but with different positioning of the azanediyl linkages.
Uniqueness
3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl)bis(azanediyl))dibutanal is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
89734-96-3 |
|---|---|
分子式 |
C22H22N2O4 |
分子量 |
378.4 g/mol |
IUPAC 名称 |
3-[[9,10-dioxo-5-(4-oxobutan-2-ylamino)anthracen-1-yl]amino]butanal |
InChI |
InChI=1S/C22H22N2O4/c1-13(9-11-25)23-17-7-3-5-15-19(17)21(27)16-6-4-8-18(20(16)22(15)28)24-14(2)10-12-26/h3-8,11-14,23-24H,9-10H2,1-2H3 |
InChI 键 |
COVMDUPYBGDVHD-UHFFFAOYSA-N |
规范 SMILES |
CC(CC=O)NC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)NC(C)CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Cytidine5'-(trihydrogendiphosphate),P'-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]ester,diammoniumsalt](/img/structure/B13148289.png)



![azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148317.png)
![4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13148323.png)
![N-[(3-Aminocyclopentyl)methyl]acetamide](/img/structure/B13148325.png)


